molecular formula C13H15ClN2O2S B273531 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B273531
M. Wt: 298.79 g/mol
InChI Key: NPEDDEUMXATFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CDMP, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. CDMP is a sulfonylurea herbicide, which means it is used to control the growth of weeds. However, its properties have also been studied for their potential use in scientific research.

Mechanism of Action

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole acts as a KATP channel inhibitor by binding to the sulfonylurea receptor (SUR) subunit of the channel. This binding causes a conformational change in the channel, leading to its closure and inhibition of potassium ion efflux. This inhibition results in depolarization of the cell membrane and subsequent calcium ion influx, leading to insulin secretion in pancreatic beta cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its role in regulating insulin secretion, this compound has been shown to have cardioprotective effects by reducing ischemia/reperfusion injury in the heart. It has also been studied for its potential use in treating neurological disorders such as epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several advantages for use in lab experiments. It is a potent and selective KATP channel inhibitor, making it a useful tool for studying the role of these channels in various physiological processes. It is also relatively stable and easy to handle in the lab. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its potency can make it challenging to achieve the desired level of inhibition without causing off-target effects.

Future Directions

There are several potential future directions for research involving 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of interest is the development of novel KATP channel modulators for the treatment of various diseases. This compound has provided valuable insights into the mechanisms underlying KATP channel regulation, and further research in this area could lead to the development of new therapies. Additionally, this compound could be used as a tool to study other physiological processes that are regulated by KATP channels, such as insulin resistance and cardiac function. Finally, further research could focus on improving the solubility and selectivity of this compound, making it an even more useful tool for scientific research.

Synthesis Methods

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethylphenylsulfonyl chloride with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through various techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been used in various scientific research studies due to its ability to inhibit the activity of ATP-sensitive potassium channels (KATP channels) in cells. These channels play a crucial role in regulating insulin secretion in pancreatic beta cells and are also involved in other physiological processes such as cardiac function and neuronal activity. This compound has been used to study the role of KATP channels in these processes and to investigate the potential therapeutic applications of KATP channel modulators.

properties

Molecular Formula

C13H15ClN2O2S

Molecular Weight

298.79 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C13H15ClN2O2S/c1-8-6-13(9(2)5-12(8)14)19(17,18)16-11(4)7-10(3)15-16/h5-7H,1-4H3

InChI Key

NPEDDEUMXATFNX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=CC(=N2)C)C

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=CC(=N2)C)C

Origin of Product

United States

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